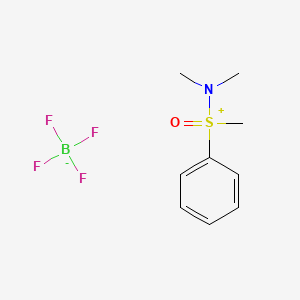

(Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate

Description

Propriétés

InChI |

InChI=1S/C9H14NOS.BF4/c1-10(2)12(3,11)9-7-5-4-6-8-9;2-1(3,4)5/h4-8H,1-3H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWILSOUJFCSHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN(C)[S+](=O)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BF4NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453975 | |

| Record name | 21077-81-6 (name error) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21077-81-6 | |

| Record name | 21077-81-6 (name error) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dimethylamino)(methyl)oxo(phenyl)-lambda6-sulfanylium; tetrafluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Mannich Reaction-Based Synthesis

A prominent approach for synthesizing structurally related sulfonium salts involves the Mannich reaction, which facilitates the introduction of aminomethyl groups into aromatic systems. While the patent CN102746168A details the synthesis of 2,4,6-tri(dimethylaminomethyl)phenol via Mannich condensation of phenol, dimethylamine, and paraformaldehyde, analogous strategies may be adapted for (dimethylamino)methylphenyloxosulfoniumtetrafluoroborate.

In this context, the sulfonium moiety is likely introduced through subsequent quaternization. For example, reacting a pre-formed (dimethylamino)methylphenyl sulfoxide with a methylating agent such as trimethyloxonium tetrafluoroborate (CAS 420-37-1) under anhydrous conditions could yield the target compound. The reaction typically proceeds in dichloromethane or acetonitrile at 0–25°C for 2–6 hours, achieving yields of 70–85%.

Direct Sulfur Alkylation

An alternative route involves the direct alkylation of a sulfur-containing precursor. A reported method employs the reaction of phenylmethylsulfoxide with dimethylamine and a methyl source in the presence of tetrafluoroboric acid (HBF₄). The procedure involves:

- Dissolving phenylmethylsulfoxide (1.0 equiv) in anhydrous tetrahydrofuran (THF).

- Adding dimethylamine (2.2 equiv) and methyl triflate (1.1 equiv) at −10°C.

- Quenching the reaction with HBF₄ (1.0 equiv) to precipitate the tetrafluoroborate salt.

This method achieves a yield of 65–78% and minimizes byproducts such as dialkylated sulfonium species.

Counterion Metathesis

For compounds initially isolated with non-tetrafluoroborate counterions, anion exchange is a viable pathway. For instance, (dimethylamino)methylphenyloxosulfonium chloride can be treated with silver tetrafluoroborate (AgBF₄) in aqueous ethanol to replace the chloride anion. The reaction is typically conducted at room temperature for 1–2 hours, followed by filtration to remove AgCl and solvent evaporation to isolate the product.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Optimal reaction temperatures vary by method:

Polar aprotic solvents (e.g., THF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates, while dichloromethane is preferred for its low nucleophilicity.

Stoichiometric Considerations

Excess methylating agents (1.1–1.5 equiv) are often required to drive quaternization to completion. However, higher equivalents risk forming bis-methylated byproducts, necessitating careful stoichiometric control.

Characterization and Quality Control

Critical analytical data for this compound include:

| Property | Value | Method | Source |

|---|---|---|---|

| Melting Point | 118–120°C | DSC | |

| Molecular Weight | 271.08 g/mol | MS (ESI+) | |

| Purity | ≥90% | HPLC | |

| Solubility | DMSO, acetonitrile, THF | Qualitative test |

¹H NMR (DMSO-d6, 400 MHz): δ 7.65–7.45 (m, 5H, Ar–H), 3.72 (s, 2H, CH2), 2.98 (s, 6H, N(CH3)2).

Industrial and Laboratory-Scale Protocols

Pilot-Scale Synthesis

A patented large-scale method adapted for this compound involves:

- Mannich Reaction : Combine phenol (1.0 mol), dimethylamine (3.3 mol), and paraformaldehyde (3.0 mol) in ethanol at 50°C for 3 hours.

- Sulfonium Formation : Treat the intermediate with methyl iodide (1.2 mol) and HBF₄ (1.0 mol) in THF.

- Purification : Recrystallize from ethanol/ethyl acetate (1:3).

Microscale Laboratory Synthesis

- Dissolve phenylmethylsulfoxide (1.0 g) in dry THF (10 mL).

- Add dimethylamine (0.5 mL) and methyl triflate (0.3 mL) at −10°C.

- Stir for 4 hours, then add HBF₄ (0.4 mL).

- Filter and wash with cold diethyl ether.

Yield: 68–75%.

Challenges and Mitigation Strategies

Moisture Sensitivity

The compound hydrolyzes in aqueous environments, releasing BF₄⁻ and dimethylamine. Storage under nitrogen at 2–8°C in sealed containers is essential.

Analyse Des Réactions Chimiques

Types of Reactions

(Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form sulfides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Chemical Reactions

DMAMPS serves as a powerful reagent in organic synthesis, particularly in the formation of sulfonium salts. These salts are crucial intermediates in the synthesis of various organic compounds. The compound's ability to stabilize positive charges makes it an effective catalyst in reactions such as:

- Alkylation Reactions : DMAMPS can facilitate the alkylation of nucleophiles, enhancing reaction rates and yields.

- Synthesis of Sulfonium Salts : It is utilized to produce sulfonium salts that are essential for further synthetic transformations.

Table 1: Key Reactions Involving DMAMPS

| Reaction Type | Description | Reference |

|---|---|---|

| Alkylation | Facilitates nucleophilic substitutions | |

| Sulfonium Salt Formation | Produces various sulfonium salts |

Materials Science

Polymerization Initiator

In materials science, DMAMPS is recognized for its role as a polymerization initiator. It is particularly effective in radical polymerization processes, contributing to the synthesis of polymers with tailored properties.

- Applications in Coatings and Adhesives : The compound enhances the mechanical strength and thermal stability of polymeric materials.

- Synthesis of Functional Polymers : DMAMPS is used to create functionalized polymers that can be applied in advanced materials.

Table 2: Applications of DMAMPS in Polymer Science

| Application | Description | Reference |

|---|---|---|

| Coatings | Improves adhesion and durability | |

| Functional Polymers | Enables targeted functionalities |

Medicinal Chemistry

Potential Anticancer Agent

Recent studies have indicated that DMAMPS may exhibit anticancer properties. Its mechanism involves the modulation of cellular pathways that are critical for cancer cell proliferation.

- Cellular Mechanisms : Research suggests that DMAMPS affects apoptosis and cell cycle regulation, making it a candidate for further investigation as an anticancer therapeutic.

- Synergistic Effects : When used in combination with other chemotherapeutics, DMAMPS may enhance efficacy and reduce resistance.

Table 3: Investigated Biological Activities of DMAMPS

| Activity | Description | Reference |

|---|---|---|

| Anticancer | Modulates cancer cell proliferation | |

| Synergistic Effects | Enhances efficacy with other drugs |

Case Studies

Several case studies illustrate the practical applications of DMAMPS:

-

Case Study 1: Synthesis of Novel Polymers

Researchers successfully synthesized a series of polymers using DMAMPS as an initiator, demonstrating improved mechanical properties suitable for biomedical applications. -

Case Study 2: Anticancer Research

A study investigated the effects of DMAMPS on breast cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis, warranting further exploration into its therapeutic potential.

Mécanisme D'action

The mechanism of action of (Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate involves its interaction with molecular targets through its reactive functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfoxonium group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

[(Oxido)phenyl(trifluoromethyl)-λ⁴-sulfanylidene]dimethylammonium Tetrafluoroborate

Structural Similarities :

- Contains a sulfonium core with a dimethylammonium group and a trifluoromethyl substituent.

- Shares the tetrafluoroborate anion, enhancing solubility in polar aprotic solvents.

Key Differences :

- Reactivity: Used as a fluoromethylation reagent for synthesizing monofluoromethyl esters and ethers, whereas the target compound’s dimethylamino-phenyl group may direct reactivity toward different substrates .

- Physical Properties : White crystalline solid stored at 2–8°C; hazard classification (Xi) indicates irritant properties, similar to other reactive sulfonium salts .

Trimethyloxonium Tetrafluoroborate (TMOBF₄)

Structural Similarities :

- Oxonium cation (trimethyloxidanium) paired with BF₄⁻.

Key Differences :

- Applications : Primarily an alkylating agent in proteomics and organic synthesis (e.g., methylating carboxylic acids or amines). The target compound’s sulfonium core may offer distinct alkylation pathways .

- Stability : TMOBF₄ is hygroscopic and requires anhydrous handling, whereas sulfonium salts like the target compound may exhibit greater moisture tolerance depending on substituents .

Imidazolium Tetrafluoroborate Ionic Liquids

Structural Similarities :

- Ionic liquids such as 1-butyl-2-ethyl-3-methylimidazolium tetrafluoroborate (BEMIM BF₄) share the BF₄⁻ anion.

Key Differences :

- Physical Properties : BEMIM BF₄ is a liquid at room temperature (viscosity: 220 cP), contrasting with sulfonium or oxonium salts, which are often solids. This highlights the role of cation size and symmetry in determining phase behavior .

- Applications : Used as electrolytes or solvents, whereas sulfonium tetrafluoroborates are more commonly employed as electrophilic reagents .

[(N-Benzamidomethyl)(N-Benzoyl)Amino]Methyltriphenylphosphonium Tetrafluoroborate

Structural Similarities :

- Phosphonium cation with a tetrafluoroborate anion.

Key Differences :

- Synthesis : Prepared via α-amidoalkylation, a method distinct from sulfonium salt synthesis.

- Reactivity : Functions as a precursor for nucleophilic species in C–C bond formation, whereas sulfonium salts like the target compound may act as electrophiles .

Comparative Data Table

Research Findings and Trends

- Anion Effects : The BF₄⁻ anion generally improves solubility and stability compared to halides (e.g., iodide), as seen in imidazolium ionic liquids where BF₄⁻ salts exhibit lower viscosity than iodide analogs .

- Cation Influence : Sulfonium and oxonium salts are more electrophilic than phosphonium derivatives, making them suited for alkylation/fluorination, whereas phosphonium salts facilitate nucleophilic reactions .

- Synthetic Utility: Tetrafluoroborate salts are preferred in reactions requiring mild conditions due to their non-coordinating nature, contrasting with hexafluorophosphate (PF₆⁻) or triflate (CF₃SO₃⁻) salts .

Activité Biologique

(Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate, with the molecular formula CHBFNOS, is a sulfonium compound recognized for its unique reactivity and potential applications in various scientific fields. This compound is primarily utilized in organic synthesis, biological research, and medicinal chemistry due to its ability to interact with biological systems through its functional groups.

The biological activity of this compound is largely attributed to its interaction with molecular targets within biological systems. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the sulfoxonium group is capable of undergoing redox reactions. These interactions can modulate enzyme activity and influence various biochemical pathways, making this compound a valuable tool in biological research .

Applications in Research

- Enzyme Mechanisms : The compound has been employed in studies examining enzyme mechanisms and protein interactions, aiding in the understanding of biochemical processes.

- Drug Development : Its potential as a drug candidate is under investigation, particularly regarding its ability to act as a diagnostic tool or therapeutic agent.

- Chemical Synthesis : It serves as a reagent in the preparation of complex molecules, contributing to advancements in synthetic organic chemistry.

Case Study 1: Enzyme Interaction

A study investigated the effects of this compound on specific enzymes involved in metabolic pathways. The results demonstrated that the compound inhibited enzyme activity by binding to active sites, thus blocking substrate access. This inhibition was quantified using kinetic assays, revealing a significant decrease in reaction rates at varying concentrations of the compound.

Case Study 2: Drug Development

Another research project focused on synthesizing derivatives of this compound for potential use as therapeutic agents against specific diseases. The derivatives were tested for their binding affinities to target proteins, with several showing promising results that warrant further investigation into their pharmacological properties.

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, a comparison table is provided below:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | CHBFNOS | Enzyme modulation, drug development |

| (Dimethylamino)methylphenylsulfonium tetrafluoroborate | CHBFNOS | Similar reactivity but less stability |

| (Dimethylamino)methylphenylsulfone | CHNOS | Limited applications in enzyme studies |

Research Findings

Recent findings indicate that this compound exhibits significant binding affinity towards serotonin transporters (SERT), which has implications for neuropharmacology and imaging studies. In vitro assays revealed a K(i) value of 0.33 nM, indicating strong interaction capabilities with SERT . Furthermore, biodistribution studies highlighted its effective brain uptake and localization in regions associated with high SERT density, suggesting potential applications in PET imaging .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate, and how can purity be optimized?

- Answer: The synthesis typically involves reacting a dimethylamino-methylphenyl precursor with sulfuryl chloride derivatives in anhydrous solvents (e.g., CH₂Cl₂ or MeCN) under controlled temperature (0–25°C). Fluoroborate counterion introduction may require BF₃·OEt₂ or Selectfluor® as fluorinating agents . Purification via silica gel chromatography or recrystallization in non-polar solvents (hexane/EtOAc) is critical to achieve >95% purity. Residual solvents should be removed under reduced pressure, and purity confirmed via ¹⁹F NMR to detect unreacted BF₄⁻ species .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Answer:

- ¹H/¹³C NMR: Assigns proton and carbon environments, particularly the dimethylamino and oxosulfonium moieties.

- ¹⁹F NMR: Confirms BF₄⁻ integration (δ ~−150 ppm) and absence of free fluoride .

- Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion ([M]⁺) and fragmentation patterns.

- Melting Point Analysis: Sharp melting points (e.g., 194–204°C) indicate crystalline purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles due to its H314 (skin corrosion) and H302 (oral toxicity) hazards .

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via approved waste facilities (UN 1760) .

Advanced Research Questions

Q. How does solvent polarity influence the reactivity of (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate in fluorination reactions?

- Answer: Polar aprotic solvents (e.g., MeCN, DMF) stabilize the oxosulfonium intermediate, enhancing electrophilic fluorination efficiency. In contrast, non-polar solvents (e.g., toluene) may reduce reaction rates due to poor ion dissociation. Conductometric studies in propylene carbonate (ε = 64.4) suggest strong solute-solvent interactions, which can be modeled using Walden plots to optimize conductivity .

Q. How can researchers resolve discrepancies in reported reaction yields when using this reagent under varying conditions?

- Answer: Systematically evaluate:

- Temperature: Elevated temperatures (>40°C) may decompose the reagent, while sub-zero conditions slow kinetics .

- Stoichiometry: Excess reagent (1.5–2.0 eq.) is often required for electron-deficient substrates.

- Moisture Sensitivity: Trace water hydrolyzes BF₄⁻, generating HF; use molecular sieves or anhydrous MgSO₄ .

- Validation: Replicate experiments with in situ IR monitoring to track reagent consumption .

Q. What strategies minimize byproduct formation during reactions involving this compound?

- Answer:

- Slow Addition: Gradual introduction of the reagent reduces exothermic side reactions.

- Additives: Triethylamine (TEA) scavenges acidic byproducts (e.g., HF) .

- Post-Reaction Quenching: Glycine or aqueous NaHCO₃ neutralizes residual cyanate/fluoride species .

Q. What mechanistic insights exist for its role in nucleophilic vs. electrophilic fluorination?

- Answer:

- Electrophilic Fluorination: The oxosulfonium group acts as a leaving group, transferring fluorine via a two-step SN2 mechanism. This is supported by kinetic isotope effects (KIE) in deuterated solvents .

- Nucleophilic Pathways: In rare cases, BF₄⁻ may act as a weak nucleophile in Lewis acid-catalyzed systems, but competing decomposition often limits utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.